molecular formula C18H15FN4O4 B2580994 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1904371-55-6

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2580994
CAS No.: 1904371-55-6
M. Wt: 370.34
InChI Key: KCALLRPUVBNZJY-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with a multifaceted structure that makes it interesting for scientific research. Its unique chemical architecture comprises a triazine ring, a dihydrobenzo dioxine, and a fluorinated benzene derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:

  • Preparation of 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-one: : This step involves the reaction of appropriate fluorinated benzene precursors with nitrating agents, followed by cyclization and oxidation to form the triazine ring.

  • Formation of the dihydrobenzo dioxine scaffold: : This involves the reaction of catechol derivatives with formaldehyde under acidic conditions to form the dioxine ring.

  • Coupling reaction: : The final step involves the coupling of the two fragments using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

For large-scale industrial production, optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically at the triazine ring or the benzo dioxine moiety.

  • Reduction: : Reduction reactions can target the carbonyl groups within the structure, often leading to the formation of hydroxyl derivatives.

  • Substitution: : The fluorine atom is particularly reactive in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Sodium methoxide, ammonia for nucleophilic aromatic substitution.

Major Products

The primary products formed from these reactions are hydroxylated or amino derivatives of the original compound, depending on the conditions and reagents used.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Utilized as an intermediate in the synthesis of other complex organic molecules.

  • Catalysis: : Its unique structure makes it a candidate for use as a ligand in catalysis.

Biology and Medicine

  • Drug Design: : Investigated for potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

  • Biological Markers: : Studied for its interactions with biological markers in disease research.

Industry

  • Material Science:

  • Agriculture: : Possible use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism by which N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects often involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, such as kinase inhibitors or GPCR (G-protein-coupled receptors).

  • Pathways: : Modulating pathways related to cell signaling, proliferation, and apoptosis. The compound's fluorine atom plays a crucial role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

  • N-(2-(6-methyl-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Uniqueness

  • Fluorine Substitution: : The presence of a fluorine atom enhances lipophilicity and membrane permeability, often leading to increased biological activity.

  • Structural Complexity: : The combination of triazine and dioxine scaffolds provides unique steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4/c19-11-5-6-13-12(9-11)18(25)23(22-21-13)8-7-20-17(24)16-10-26-14-3-1-2-4-15(14)27-16/h1-6,9,16H,7-8,10H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCALLRPUVBNZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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